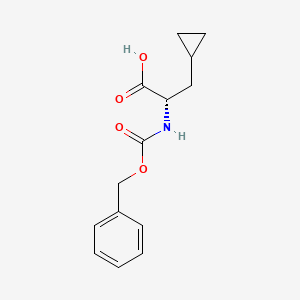

N-Cbz-(S)-3-cyclopropylalanine

CAS No.: 215523-07-2

Cat. No.: VC3281171

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215523-07-2 |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | (2S)-3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 |

| Standard InChI Key | NCRLSXDXLQPBEU-LBPRGKRZSA-N |

| Isomeric SMILES | C1CC1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

| SMILES | C1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

N-Cbz-(S)-3-cyclopropylalanine is a synthetic amino acid derivative characterized by several distinct chemical identifiers. The compound features a carbobenzyloxy (Cbz) protecting group attached to the amino group of (S)-3-cyclopropylalanine, which is crucial for protecting the amino function during peptide synthesis processes. This specialized structure contributes to its utility in various chemical and biochemical applications.

Chemical Identifiers and Nomenclature

N-Cbz-(S)-3-cyclopropylalanine is identified through multiple standardized chemical classification systems. The compound has specific identifiers that allow for precise recognition in chemical databases and literature.

| Property | Value |

|---|---|

| CAS Number | 215523-07-2 |

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | (2S)-3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid |

| Standard InChIKey | NCRLSXDXLQPBEU-LBPRGKRZSA-N |

| Smiles Notation | O=C(O)C@HNC(OCC2=CC=CC=C2)=O |

The compound is also known by alternative names including 2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid, which emphasizes its chemical structure from a different nomenclature perspective . The consistency across different identification systems highlights the well-established nature of this compound in chemical research.

Structural Characteristics

The molecular structure of N-Cbz-(S)-3-cyclopropylalanine contains several key functional groups that define its chemical behavior. The compound features a cyclopropyl group attached to the alpha carbon of alanine, with a benzyloxycarbonyl (Cbz) protecting group on the amino group. This structural arrangement creates a unique spatial configuration that influences its chemical reactivity and biological interactions.

The S-configuration at the alpha carbon indicates the specific stereochemistry of the compound, which is critical for its biological activity and interactions with target proteins. The presence of the cyclopropyl group provides a distinct three-membered ring structure that contributes to the compound's conformational properties and binding characteristics .

Applications in Research and Development

N-Cbz-(S)-3-cyclopropylalanine has established significant utility in multiple research fields, particularly in peptide chemistry and pharmaceutical development. Its specialized structural features make it valuable for creating peptide-based compounds with enhanced properties.

Peptide Synthesis Applications

The primary application of N-Cbz-(S)-3-cyclopropylalanine is in peptide synthesis, where it serves as a building block for creating complex peptides and peptidomimetics. The Cbz protecting group plays a crucial role in this process by selectively protecting the amino function during chemical reactions, allowing for controlled peptide bond formation.

The incorporation of the cyclopropyl group into peptide structures can significantly alter their conformational properties and stability. This structural modification can lead to peptides with improved pharmacokinetic profiles, enhanced metabolic stability, and altered receptor binding characteristics. These properties make N-Cbz-(S)-3-cyclopropylalanine particularly valuable for developing peptide-based therapeutic agents.

Pharmaceutical Research and Development

In pharmaceutical research, N-Cbz-(S)-3-cyclopropylalanine has demonstrated particular value in the development of enzyme inhibitors, especially those targeting viral proteases . The unique structural features of cyclopropylalanine derivatives contribute to their inhibitory properties against viral enzymes, making them candidates for antiviral drug development.

A notable example of this application is in research targeting SARS-CoV-2 Mpro inhibitors. In structure-based lead optimization studies, compounds containing cyclopropylalanine (Cpa) demonstrated significant inhibitory activity . Specifically, a compound designated as SPR39, which incorporates cyclopropylalanine, showed potent inhibition of SARS-CoV-2 Mpro with a Ki value of 0.252 ± 0.028 μM .

Research Findings and Biological Activity

Research into compounds containing N-Cbz-(S)-3-cyclopropylalanine or related cyclopropylalanine derivatives has yielded significant insights into their biological activities and potential therapeutic applications. Several studies have explored their inhibitory properties against various enzymatic targets.

Inhibitory Properties Against Viral and Human Proteases

Cyclopropylalanine-containing compounds have demonstrated notable inhibitory activity against multiple protease targets. In structure-based optimization studies, researchers explored the effects of various amino acids at the P2 position of peptide-based inhibitors targeting SARS-CoV-2 Mpro . The incorporation of cyclopropylalanine (Cpa) resulted in compounds with exceptional inhibitory properties.

Table 1: Inhibitory Activity of Cyclopropylalanine-Containing Compound Against Various Proteases

| Compound | Amino Acid | Target Enzyme | Ki (μM) |

|---|---|---|---|

| SPR39 | Cpa (Cyclopropylalanine) | SARS-CoV-2 Mpro | 0.252 ± 0.028 |

| SPR39 | Cpa (Cyclopropylalanine) | hCatL | 3.38 ± 0.20 |

| SPR39 | Cpa (Cyclopropylalanine) | hCatB | 7.88 ± 0.65 |

This data demonstrates that cyclopropylalanine-containing compounds exhibit strong inhibitory activity against SARS-CoV-2 Mpro, with additional activity against human cathepsins (hCatL and hCatB) . The differential inhibition of these proteases suggests potential selectivity that could be exploited in drug development.

Structure-Activity Relationships

The research findings indicate important structure-activity relationships for cyclopropylalanine-containing compounds. The carbobenzyloxy (Cbz) group, when introduced as the N-capping at the P3 position, was found to be well-tolerated in virtual screening analyses of protease inhibitors . This structural feature appears in potent SARS-CoV-2 Mpro inhibitors, such as GC376, UAWJ9-36-3, and UAWJ9-36-1 .

Comparative analysis of different amino acids at the P2 position revealed that cyclopropylalanine provides favorable inhibitory properties, comparable to other effective residues like Nle (Norleucine) and Cha (cyclohexylalanine) . This suggests that the cyclopropyl group contributes significantly to the binding interactions with target proteases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume